An In-depth Technical Guide to the Chemical Properties and Potential of 6-(Benzyl(methyl)amino)pyridazin-3-ol
An In-depth Technical Guide to the Chemical Properties and Potential of 6-(Benzyl(methyl)amino)pyridazin-3-ol
Disclaimer: Specific experimental data for 6-(Benzyl(methyl)amino)pyridazin-3-ol is not extensively available in public literature. This guide has been meticulously constructed by leveraging established chemical principles and drawing parallels from structurally related pyridazin-3-ol and N-benzyl-N-methylamino-substituted pyridazine derivatives. The information herein is intended to provide a robust framework for researchers and drug development professionals.
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2] The pyridazin-3(2H)-one tautomer, in particular, is a key pharmacophore found in several marketed drugs.[2] This guide delves into the chemical properties of a specific, yet underexplored derivative, 6-(Benzyl(methyl)amino)pyridazin-3-ol. By examining its predicted physicochemical properties, plausible synthetic routes, and potential reactivity, we aim to provide a foundational understanding for its future investigation and application in drug discovery. The unique combination of the pyridazin-3-ol core, capable of crucial hydrogen bonding interactions, with the N-benzyl-N-methylamino substituent, which can influence steric and electronic properties, makes this compound a compelling subject for further research.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Molecular Formula | C₁₂H₁₃N₃O | Based on the chemical structure. |
| Molecular Weight | 215.25 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 180 - 220 | Pyridazinone derivatives often exhibit relatively high melting points due to their planar structure and potential for intermolecular hydrogen bonding. For example, a phenyl-pyridazine product has been reported with a melting point of 202-204.9 °C.[1] |
| Boiling Point (°C) | > 300 | High boiling points are characteristic of polar heterocyclic compounds with hydrogen bonding capabilities. |
| pKa | 8 - 10 (for the pyridazinol proton) | The pyridazin-3-ol moiety can act as a weak acid. The exact pKa will be influenced by the electron-donating nature of the amino substituent. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The polar pyridazinol group suggests some water solubility, while the benzyl group increases lipophilicity, favoring solubility in organic solvents. |
| Appearance | Off-white to light-yellow solid | Similar pyridazine derivatives are often reported as crystalline solids with a yellowish hue.[1] |
Proposed Synthesis and Purification
A plausible and efficient synthesis of 6-(Benzyl(methyl)amino)pyridazin-3-ol can be envisioned starting from a readily available 6-halopyridazin-3-ol, such as 6-chloropyridazin-3-ol. The key transformation is a nucleophilic aromatic substitution reaction with N-benzyl-N-methylamine.
Caption: Proposed synthesis of 6-(Benzyl(methyl)amino)pyridazin-3-ol.
Experimental Protocol: Synthesis of 6-(Benzyl(methyl)amino)pyridazin-3-ol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropyridazin-3-ol (1 equivalent) and a suitable base, such as potassium carbonate (2-3 equivalents), in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add N-benzyl-N-methylamine (1.1-1.2 equivalents) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
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¹H NMR: Expect signals for the aromatic protons of the pyridazine and benzyl rings, a singlet for the N-methyl group, and a singlet for the benzylic methylene protons.
-
¹³C NMR: Will show characteristic peaks for the aromatic and aliphatic carbons.
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Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight.
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FT-IR: Look for characteristic absorption bands for the O-H, N-H (if tautomerism occurs), C=O (if in the pyridazinone form), and aromatic C-H and C=C stretching vibrations.
Chemical Reactivity and Stability
The chemical behavior of 6-(Benzyl(methyl)amino)pyridazin-3-ol is dictated by its key functional groups: the pyridazin-3-ol core and the N-benzyl-N-methylamino substituent.
Tautomerism
A crucial aspect of the pyridazin-3-ol system is its tautomeric equilibrium with the pyridazin-3(2H)-one form. This equilibrium can be influenced by the solvent, pH, and temperature. The pyridazin-3(2H)-one tautomer is often the more stable form.
Caption: Tautomeric equilibrium of the pyridazin-3-ol core.
Reactivity of the Pyridazine Ring
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N-Alkylation/Acylation: The nitrogen atom in the pyridazinone tautomer can be susceptible to alkylation or acylation reactions.
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Electrophilic Aromatic Substitution: The electron-rich nature of the ring, enhanced by the amino substituent, may allow for electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid reaction at the amino group.
Reactivity of the N-Benzyl-N-methylamino Group
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Oxidation: The benzylic position is susceptible to oxidation under strong oxidizing conditions.
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Debenzylation: The benzyl group can potentially be removed via hydrogenolysis.
Stability
The compound is expected to be relatively stable under normal laboratory conditions. However, it may be sensitive to strong oxidizing agents and prolonged exposure to high temperatures.
Potential Applications and Biological Activity
While the specific biological activity of 6-(Benzyl(methyl)amino)pyridazin-3-ol has not been reported, the pyridazinone scaffold is present in compounds with a wide range of therapeutic applications.[3][4]
-
Vasorelaxant and Antihypertensive Agents: Many pyridazinone derivatives have been investigated for their effects on the cardiovascular system.[3]
-
Enzyme Inhibitors: The heterocyclic nature of the pyridazine ring makes it an attractive scaffold for designing inhibitors of various enzymes, such as kinases.
-
Central Nervous System (CNS) Activity: Some imidazo[1,2-b]pyridazines with a 6-(N-benzyl-N-methylamino) substituent have been shown to displace diazepam from rat brain membrane preparations, suggesting potential CNS activity.[5]
Hypothetical Mechanism of Action as a Kinase Inhibitor
A common mechanism of action for heterocyclic compounds in drug discovery is the inhibition of protein kinases. The pyridazinone core can act as a hinge-binder in the ATP-binding site of a kinase.
Caption: Hypothetical binding mode in a kinase active site.
Conclusion
6-(Benzyl(methyl)amino)pyridazin-3-ol represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic strategy, and potential areas of application based on the well-established chemistry and pharmacology of the pyridazinone scaffold. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into the therapeutic potential of this and related compounds. The unique structural features of 6-(Benzyl(methyl)amino)pyridazin-3-ol warrant its synthesis and biological evaluation to unlock its full potential in the field of drug discovery.
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